N-Desbutyl-N-propyl Bumetanide-d5

Vue d'ensemble

Description

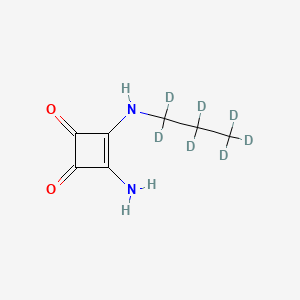

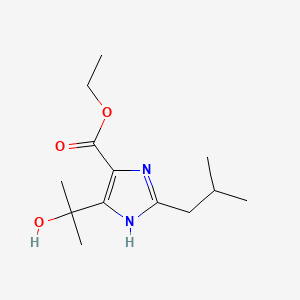

N-Desbutyl-N-propyl Bumetanide-d5 is a deuterated analogue of N-Desbutyl-N-propyl Bumetanide, which is an impurity of Bumetanide. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic research .

Méthodes De Préparation

The synthesis of N-Desbutyl-N-propyl Bumetanide-d5 involves the deuteration of N-Desbutyl-N-propyl BumetanideThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Analyse Des Réactions Chimiques

N-Desbutyl-N-propyl Bumetanide-d5 can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Applications De Recherche Scientifique

N-Desbutyl-N-propyl Bumetanide-d5 is widely used in scientific research, including:

Chemistry: It serves as a chemical reference for qualitative and quantitative analysis.

Biology: The compound is used in metabolic studies to trace metabolic pathways.

Medicine: It aids in the study of drug metabolism and pharmacokinetics.

Industry: The compound is utilized in the development of new pharmaceuticals and in environmental research .

Mécanisme D'action

The mechanism of action of N-Desbutyl-N-propyl Bumetanide-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for detailed studies of reaction mechanisms and kinetics. The compound’s effects are primarily observed in its ability to inhibit certain enzymes and transporters, which can be studied using various biochemical assays.

Comparaison Avec Des Composés Similaires

N-Desbutyl-N-propyl Bumetanide-d5 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:

N-Desbutyl-N-propyl Bumetanide: The non-deuterated analogue.

Bumetanide: The parent compound, commonly used as a diuretic.

Deuterated analogues of other sulfonamide compounds: These are used for similar research purposes.

Propriétés

IUPAC Name |

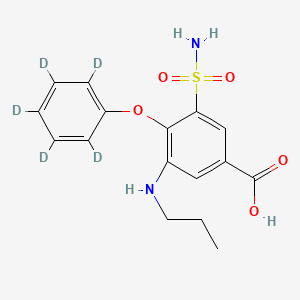

4-(2,3,4,5,6-pentadeuteriophenoxy)-3-(propylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZACFNSGLDGBNP-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)